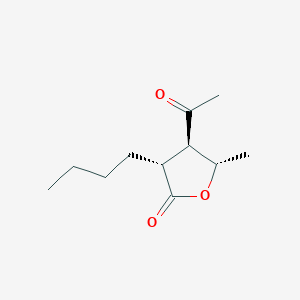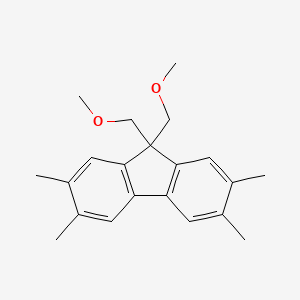
9,9-Bis(methoxymethyl)-2,3,6,7-tetramethyl-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Bis(methoxymethyl)-2,3,6,7-tetramethyl-9H-fluorene is a derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of methoxymethyl groups attached to the fluorene unit, which significantly impacts its physical and chemical properties. It is known for its versatile applications in organic chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Bis(methoxymethyl)-2,3,6,7-tetramethyl-9H-fluorene typically involves the reaction of fluorene with formaldehyde and methanol under acidic conditions. The reaction is carried out at a temperature range of 10-20°C, and the fluorene is added in powder form to the mixture . The reaction mixture is then allowed to react for a period of 10-50 minutes .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .
Chemical Reactions Analysis
Types of Reactions
9,9-Bis(methoxymethyl)-2,3,6,7-tetramethyl-9H-fluorene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions can yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
9,9-Bis(methoxymethyl)-2,3,6,7-tetramethyl-9H-fluorene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9,9-Bis(methoxymethyl)-2,3,6,7-tetramethyl-9H-fluorene involves its ability to participate in various chemical reactions due to its aromatic nature and the presence of methoxymethyl groups. These groups facilitate π-π interactions and enhance the compound’s solubility in organic solvents, making it an ideal candidate for organic synthesis and catalysis . The compound can act as a building block in the synthesis of complex organic molecules, influencing molecular targets and pathways involved in these processes .
Comparison with Similar Compounds
Similar Compounds
- 9,9-Bis(trimethylsilyl)fluorene
- 9,9-Bis(2-cyanoethyl)fluorene
- 9,9-Dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester
- 9,9-Bis(2-ethylhexyl)-2,7-diiodo-9H-fluorene
Uniqueness
Compared to these similar compounds, 9,9-Bis(methoxymethyl)-2,3,6,7-tetramethyl-9H-fluorene stands out due to its unique combination of methoxymethyl groups and tetramethyl substitution on the fluorene core. This structural modification enhances its solubility, reactivity, and versatility in various chemical processes, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
182121-31-9 |
|---|---|
Molecular Formula |
C21H26O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
9,9-bis(methoxymethyl)-2,3,6,7-tetramethylfluorene |
InChI |
InChI=1S/C21H26O2/c1-13-7-17-18-8-14(2)16(4)10-20(18)21(11-22-5,12-23-6)19(17)9-15(13)3/h7-10H,11-12H2,1-6H3 |
InChI Key |
BJBJQWLYAGUTIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(C3=C2C=C(C(=C3)C)C)(COC)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-5-Cyclohexyl-3-(methoxyimino)-1H-benzo[b]azepin-2(3H)-one](/img/structure/B12563344.png)
![2-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one](/img/structure/B12563347.png)
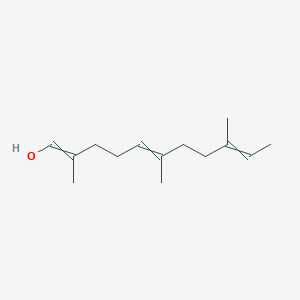
![N-{4-[(E)-Phenyldiazenyl]phenyl}glycine](/img/structure/B12563354.png)
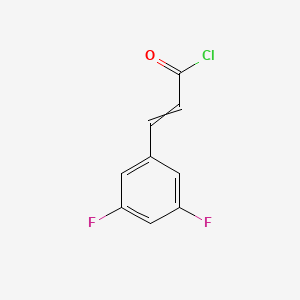
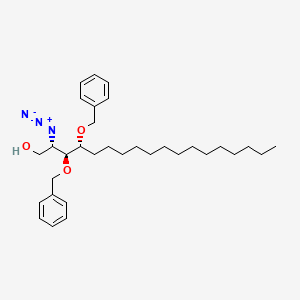
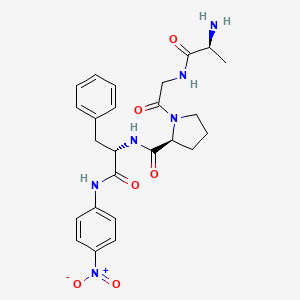

![N~1~-[3-(Dimethylamino)propyl]cyclohexane-1,4-diamine](/img/structure/B12563383.png)


![4-[(Trifluoromethylsulfonylamino)methyl]benzenesulfonamide](/img/structure/B12563401.png)
![Methyl 8-[(non-1-yn-1-yl)tellanyl]octanoate](/img/structure/B12563403.png)
